Amine Basicity: Substituent Effects
The predicted pKa of 1-(2-fluoro-3-methylphenyl)ethan-1-amine is 8.65 ± 0.10, placing its basicity slightly above that of the 2-fluoro analog 1-(2-fluorophenyl)ethylamine (pKa 8.62 ± 0.10) and approximately 0.9 log units below the unsubstituted 1-phenylethylamine (pKa ≈ 9.5) . The electron-withdrawing ortho-fluorine reduces basicity relative to the parent benzylamine, while the meta-methyl group partially counteracts this effect through inductive electron donation, creating a pKa that is finely tuned between mono-fluoro and non-fluorinated scaffolds . This modest shift can influence protonation state at physiological pH, potentially affecting solubility, formulation, and target engagement.
2-F analog: 8.62
Unsub. benzylamine: ~9.5
| Evidence Dimension | Predicted pKa (amine basicity) |
|---|---|
| Target Compound Data | 8.65 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 1-(2-Fluorophenyl)ethylamine: 8.62 ± 0.10; 1-Phenylethylamine: ~9.5 (literature value) |
| Quantified Difference | ΔpKa = +0.03 vs. 2-fluoro analog; ΔpKa ≈ −0.85 vs. unsubstituted 1-phenylethylamine |
| Conditions | ACD/Labs predicted values; 25 °C aqueous |
Why This Matters
This pKa difference, though small, enables researchers to select the amine whose protonation profile best matches the desired pH-solubility window or salt-formation strategy for a given drug candidate.
